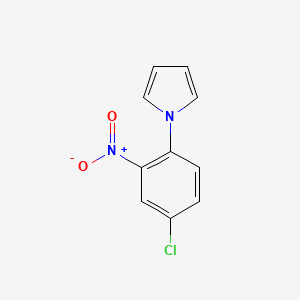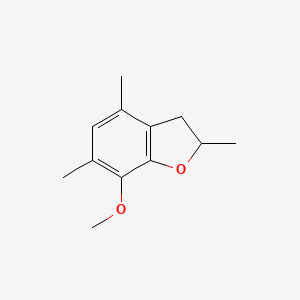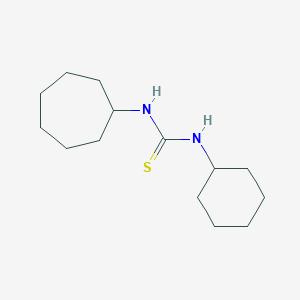![molecular formula C18H27NO4 B8478410 Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 1,1-dimethylethyl piperidine-1-carboxylate with 3-(1-hydroxyethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction can revert it back to the alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains an aminomethyl group instead of a hydroxyethyl group.
4,4’-Difluorobenzophenone: Contains a phenyl group and is used in different applications.
Uniqueness
The presence of the hydroxyethyl group in Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H27NO4 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-13(20)14-6-5-7-16(12-14)22-15-8-10-19(11-9-15)17(21)23-18(2,3)4/h5-7,12-13,15,20H,8-11H2,1-4H3 |
Clave InChI |
LYBKMGUJFHQOCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8478329.png)
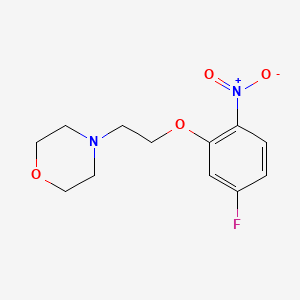
![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidine](/img/structure/B8478352.png)


![3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-en-4-ol](/img/structure/B8478373.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B8478378.png)
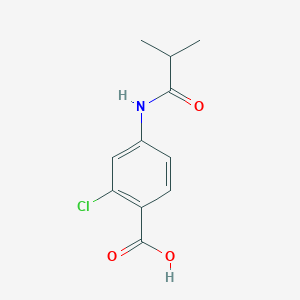
![Benzo[b]thiophene-2-carboxamide,3-amino-7-cyano-4-(cyclobutyloxy)-](/img/structure/B8478397.png)
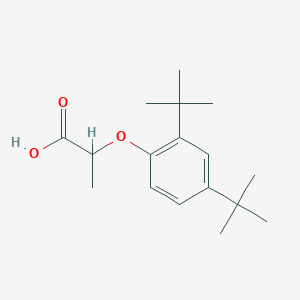
![4-[(3,5-Dimethyl-pyridin-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B8478415.png)
